1-Cyclobutoxy-2-iodocyclooctane

Catalog No.
S15852953
CAS No.
M.F
C12H21IO
M. Wt
308.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutoxy-2-iodocyclooctane

Product Name

1-Cyclobutoxy-2-iodocyclooctane

IUPAC Name

1-cyclobutyloxy-2-iodocyclooctane

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

InChI

InChI=1S/C12H21IO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2

InChI Key

YMCXUAOZIMVCLH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCC2)I

1-Cyclobutoxy-2-iodocyclooctane is a synthetic organic compound characterized by its unique structure, which includes a cyclobutoxy group and an iodo substituent on a cyclooctane ring. The molecular formula for this compound is C10_{10}H15_{15}IO. Its structural complexity arises from the combination of a cyclobutane moiety and a cyclooctane framework, making it an interesting subject for study in organic chemistry due to its potential reactivity and applications.

Involving 1-cyclobutoxy-2-iodocyclooctane can be categorized into several types:

  • Substitution Reactions: The iodine atom can undergo nucleophilic substitution, where it may be replaced by various nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound may lose hydrogen iodide, resulting in the formation of alkenes or other unsaturated compounds.
  • Rearrangement Reactions: The unique structure may allow for intramolecular rearrangements, potentially yielding different cyclic or acyclic products.

While specific biological activity data for 1-cyclobutoxy-2-iodocyclooctane is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated compounds can demonstrate antimicrobial and antifungal activities. The presence of the cyclobutane and cyclooctane rings may also influence the compound's interaction with biological systems, potentially affecting enzyme activity or receptor binding.

Synthesis of 1-cyclobutoxy-2-iodocyclooctane can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-iodocyclooctane, a nucleophilic cyclobutanol can be reacted to form the ether bond.
  • Cyclization Reactions: Utilizing appropriate precursors, cyclization reactions can create the desired bicyclic structure.
  • Functional Group Transformations: Existing functional groups in related compounds can be transformed into iodides or ethers through established organic synthetic routes.

1-Cyclobutoxy-2-iodocyclooctane has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a lead compound in drug discovery, particularly in developing new therapeutic agents.
  • Material Science: The compound could be explored for use in polymer synthesis or as a building block for more complex materials.
  • Organic Synthesis: It may act as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving 1-cyclobutoxy-2-iodocyclooctane focus on its reactivity with biological macromolecules and small molecules. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic effects or toxicity profiles. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds.

Several compounds share structural similarities with 1-cyclobutoxy-2-iodocyclooctane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cyclobutyl iodideContains a cyclobutane ring and iodineSimple structure; primarily used in substitution reactions
IodocyclooctaneCyclooctane with iodineLacks the cyclobutoxy group; used in similar reactions
Cyclohexyl iodideCyclohexane ring with iodineMore stable than cyclobutane derivatives; less reactive
Cyclopropyl iodideCyclopropane ring with iodineSmaller ring size; exhibits different reactivity patterns

Uniqueness of 1-Cyclobutoxy-2-Iodocyclooctane

1-Cyclobutoxy-2-iodocyclooctane is unique due to its combination of both cyclobutane and cyclooctane structures along with an iodine substituent. This configuration may allow for distinct chemical behaviors not observed in simpler halogenated cyclic compounds, making it an intriguing target for further research in organic chemistry and medicinal applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

308.06371 g/mol

Monoisotopic Mass

308.06371 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types